molecular formula C17H25NO2 B5781286 1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone

1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone

Cat. No.: B5781286
M. Wt: 275.4 g/mol
InChI Key: RDFCARPVULLLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone typically involves the reaction of 4-methylpiperidine with 4-(propan-2-yl)phenol in the presence of a suitable base and solvent. The reaction conditions may include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: As a precursor for the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on its structure and functional groups, which could influence its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)-2-[4-(methyl)phenoxy]ethanone
  • 1-(4-Methylpiperidin-1-yl)-2-[4-(ethyl)phenoxy]ethanone
  • 1-(4-Methylpiperidin-1-yl)-2-[4-(tert-butyl)phenoxy]ethanone

Uniqueness

1-(4-Methylpiperidin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-13(2)15-4-6-16(7-5-15)20-12-17(19)18-10-8-14(3)9-11-18/h4-7,13-14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCARPVULLLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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